Cas no 1094684-29-3 (3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate)

3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 化学的及び物理的性質
名前と識別子
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- 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate
- [3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
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- インチ: 1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
- InChIKey: BEUISCKWILNFIL-UHFFFAOYSA-N
- ほほえんだ: C(OCC1C(OC(C)=O)C(OC(C)=O)C(OC(C)=O)C(OC2=CC=C([N+]([O-])=O)C=C2)O1)(=O)C
3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1507-0106-5mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 5mg |
$69.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-75mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 75mg |
$208.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-10mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 10mg |
$79.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-4mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 4mg |
$66.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-20mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 20mg |
$99.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-50mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 50mg |
$160.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-1mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 1mg |
$54.0 | 2023-08-18 | |
A2B Chem LLC | BA81467-50mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 50mg |
$504.00 | 2024-04-20 | ||
Life Chemicals | F1507-0106-30mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 30mg |
$119.0 | 2023-08-18 | |
Life Chemicals | F1507-0106-40mg |
[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
1094684-29-3 | 90%+ | 40mg |
$140.0 | 2023-08-18 |
3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetateに関する追加情報
Introduction to 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate (CAS No. 1094684-29-3)
The compound 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate, identified by its CAS number 1094684-29-3, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a glycoside-like backbone with multiple functional groups, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both acetyloxy and nitrophenoxy substituents suggests a complex interplay of electronic and steric effects, which may contribute to its unique chemical properties and biological activities.
Recent research in the domain of heterocyclic compounds has highlighted the importance of polyhydroxylated ethers in the design of bioactive molecules. The structural motif of 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate aligns well with this trend, as it incorporates a β-D-xylopyranoside core modified by acetylation and nitrophenol substitution. Such modifications are often employed to enhance solubility, metabolic stability, and target binding affinity. The compound’s acetylated hydroxyl groups not only stabilize the glycosidic linkage but also introduce potential sites for further derivatization, making it a versatile scaffold for synthetic chemists.
In the context of modern drug discovery, the nitrophenoxy group is particularly noteworthy. Nitroaromatic compounds have long been recognized for their pharmacological significance, with derivatives exhibiting a broad spectrum of biological activities ranging from antimicrobial to anti-inflammatory effects. The specific positioning of the 4-nitrophenoxy moiety at the C-6 position of the oxane ring in 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate may confer selective interactions with biological targets. This strategic placement could enhance binding affinity while minimizing off-target effects, a critical consideration in lead optimization.
One of the most compelling aspects of this compound is its potential role as an intermediate in the synthesis of more complex pharmacophores. The acetylated triol structure provides multiple handles for chemical manipulation, allowing researchers to explore diverse structural analogs through selective hydrolysis or further functionalization. For instance, deacetylation could yield a free hydroxylated derivative with enhanced reactivity in glycosylation or esterification reactions. Similarly, the nitrophenoxy group can be reduced to an amino group or converted into other nitrogen-containing heterocycles, expanding its synthetic utility.
Advances in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. Molecular modeling studies on 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate suggest that its rigid oxane core and multiple polar substituents may facilitate favorable interactions with biological macromolecules. These insights are supported by experimental data indicating that similar glycoside derivatives exhibit improved oral bioavailability and reduced metabolic clearance when compared to their aglycone counterparts.
The compound’s relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. Companies specializing in custom synthesis are increasingly seeking novel building blocks like 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate to streamline drug development pipelines. Its multifunctional nature allows for rapid screening across multiple therapeutic areas without extensive structural modifications. This adaptability is particularly valuable in today’s fast-paced pharmaceutical landscape where efficiency and innovation are paramount.
From a synthetic chemistry perspective, the preparation of 3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate presents an intriguing challenge that underscores the creativity required in modern organic synthesis. Methods involving glycosylation followed by selective acetylation and nitration have been explored, with each step requiring careful optimization to achieve high yields and purity. Recent publications highlight advances in catalytic systems that improve regioselectivity while minimizing unwanted side reactions—a critical factor when dealing with such sensitive molecular architectures.
The potential biological activity of this compound is further illuminated by its structural similarity to known bioactive natural products. For example, glycosides derived from xylan derivatives have been investigated for their immunomodulatory properties. By incorporating a nitrophenoxy group—a moiety often associated with enhanced bioactivity—the researchers may have inadvertently created a molecule capable of modulating similar pathways through different mechanisms. This underscores the importance of structure-based drug design approaches where even subtle changes can significantly alter biological outcomes.
In conclusion,3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-ylmethyl acetate (CAS No. 1094684-29-3) represents a fascinating example of how molecular complexity can be leveraged to develop novel therapeutic agents. Its unique structural features—combining acetyl groups with a nitrophenol substituent on an oxane ring—make it an attractive candidate for further investigation into medicinal chemistry applications. As research continues to uncover new ways to exploit heterocyclic scaffolds like this one,the compound will undoubtedly play an important role in shaping future drug discovery efforts across multiple therapeutic domains.
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